3-(Benzyloxy)piperidine
Overview
Description
3-(Benzyloxy)piperidine is an organic compound with the molecular formula C12H17NO. It is a derivative of piperidine, a six-membered heterocyclic amine, where a benzyl group is attached to the oxygen atom at the third position of the piperidine ring.
Scientific Research Applications
Wake-Promoting Actions : A study by Barbier et al. (2005) explored the wake-promoting actions of JNJ-5207852, a novel compound related to 3-(Benzyloxy)piperidine. This compound is a non-imidazole histamine H3 receptor antagonist and shows promise in modulating sleep patterns without causing hypersomnolence or hypermotility (Barbier et al., 2005).
Modulators of Glutamate Receptors : A 1994 study by Stäubli et al. investigated 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine, a drug that enhances glutamatergic transmission in the brain. This compound was found to facilitate the induction of long-term potentiation in the hippocampus of rats, suggesting potential applications in memory and cognitive enhancement (Stäubli et al., 1994).
Oral Bioavailability of Renin Inhibitors : Bittner et al. (2002) explored the improvement of oral bioavailability of novel piperidine renin inhibitors. This research is crucial for optimizing the delivery and effectiveness of these inhibitors in medical treatments (Bittner et al., 2002).
Antithrombotic Properties : Candia et al. (2009) studied benzyloxy anilides of nipecotic and isonipecotic acids, derivatives related to this compound, for their potential as inhibitors of ADP-induced platelet aggregation and blood coagulation enzymes. These compounds show promise as dual-function antithrombotic drugs (Candia et al., 2009).
Cancer Treatment and Metastasis Inhibition : Wang et al. (2011) conducted a study on compounds targeting the urokinase receptor, including this compound derivatives. These compounds demonstrated efficacy in inhibiting breast cancer cell invasion, migration, and adhesion, and also blocked angiogenesis, making them potential candidates for cancer treatment (Wang et al., 2011).
Mechanism of Action
Safety and Hazards
While specific safety data for 3-(Benzyloxy)piperidine was not found, general safety measures for similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .
Future Directions
Piperidine derivatives, including 3-(Benzyloxy)piperidine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)piperidine typically involves the reaction of piperidine with benzyl alcohol in the presence of a suitable base. One common method includes the use of sodium hydride (NaH) as a base, which facilitates the nucleophilic substitution reaction between piperidine and benzyl alcohol. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions
Properties
IUPAC Name |
3-phenylmethoxypiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-5-11(6-3-1)10-14-12-7-4-8-13-9-12/h1-3,5-6,12-13H,4,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVVHNIABAJHJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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